molecular formula C2H4N4S B1337317 1,2,5-Thiadiazole-3,4-diamine CAS No. 55904-36-4

1,2,5-Thiadiazole-3,4-diamine

Cat. No. B1337317
CAS RN: 55904-36-4
M. Wt: 116.15 g/mol
InChI Key: IPLXKLUYTPGIPL-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole-3,4-diamine is a chemical compound that is part of the thiadiazole family, which is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The 3,4-diamine substitution on the thiadiazole ring indicates the presence of two amine groups at the third and fourth positions, which can significantly alter the chemical and physical properties of the molecule and make it a versatile intermediate for various chemical syntheses and applications .

Synthesis Analysis

The synthesis of 1,2,5-thiadiazole derivatives can be achieved through various methods. For instance, the enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides, which are precursors for chiral 1,2-diamines, involves an improved protocol starting from 1,2-diketones, followed by asymmetric ruthenium-catalyzed transfer hydrogenation and diastereoselective hydride addition . Additionally, the reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines leads to the formation of complex ring systems supported by various NMR spectroscopic methods . Another approach involves iodine-mediated oxidative N-S bond formation for the synthesis of 5-amino and 3,5-diamino substituted 1,2,4-thiadiazole derivatives . Furthermore, the reaction of α-diamines with 3,4-aryl-disubstituted 1,2,5-thiadiazole 1,1-dioxides can yield dihydropyrazines or quinoxalines .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using spectroscopic techniques such as NMR, IR, Raman, mass, and UV spectroscopies, as well as single-crystal X-ray diffraction. For example, the key intermediate 3,5-diiodo-1,2,4-thiadiazole has been characterized using these methods, revealing insights into its potential as a building block for thiadiazole-based therapeutic agents . The X-ray crystal structure analysis of certain derivatives, such as 2,5-diaryl-1,3,4-thiadiazoles, has shown a tilt lamellar arrangement of rod-shaped molecules, which is crucial for understanding their liquid-crystal properties .

Chemical Reactions Analysis

1,2,5-Thiadiazole derivatives undergo various chemical reactions that can lead to a wide range of products. For instance, the reaction with Grignard reagents followed by stereoselective hydride reduction can generate unsymmetrical 1,2,5-thiadiazolidine 1,1-dioxides, which can be converted to vicinal diamines . The addition of α-diamines to certain thiadiazole derivatives can result in the formation of dihydropyrazines, quinoxalines, or pyrazines, depending on the reaction conditions . Moreover, the synthesis of N2,N5-diphenyl-1,3,4-thiadiazole-2,5-diamine from hydrazine and phenylisothiocyanate via catalysis of acetic acid demonstrates the versatility of thiadiazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,5-thiadiazole derivatives are influenced by their molecular structure and substituents. For example, the liquid-crystalline properties of 2,5-diaryl-1,3,4-thiadiazole derivatives can be tuned by varying the peripheral n-alkoxy chains, leading to different mesophases with wide mesomorphic temperature ranges . The electrical conductivity of these mesophases can also be affected by the molecular arrangement and is generally higher than that of their solid films . The reactivity of thiadiazole derivatives in cross-coupling reactions, such as Sonogashira-type reactions, is another important chemical property that can be exploited for the synthesis of novel compounds .

Scientific Research Applications

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
  • Methods of Application: The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Results: The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Antibacterial Activity and CT-DNA Binding

  • Scientific Field: Biochemistry .
  • Application Summary: 1,3,4-thiadiazole molecules were synthesized and their antibacterial activity and CT-DNA binding were studied .
  • Methods of Application: The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
  • Results: The molecules showed an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis. Some of the molecules also had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Antifungal Activities

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: Novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and their antifungal activities were studied .
  • Methods of Application: The derivatives were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .
  • Results: Some of the target compounds exhibited good antifungal activities .

Antibacterial Activity and CT-DNA Binding

  • Scientific Field: Biochemistry .
  • Application Summary: 1,3,4-thiadiazole molecules were synthesized and their antibacterial activity and CT-DNA binding were studied .
  • Methods of Application: The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
  • Results: The molecules showed an inhibitory effect on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Methods of Application: The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
  • Results: The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Fluorophores and Visible-Light Organophotocatalysts

  • Scientific Field: Photovoltaics .
  • Application Summary: Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
  • Methods of Application: The research is still ongoing and the methods of application are not specified .
  • Results: The use of these systems as potential visible-light organophotocatalysts has not received any in-depth study .

Anticancer Agents

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential anticancer agents .
  • Methods of Application: The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Results: The synthesized 1,3,4-thiadiazole derivatives were tested against various cancer cell lines. Some compounds showed promising anticancer activity .

Antiviral Agents

  • Scientific Field: Virology .
  • Application Summary: Certain 1,3,4-thiadiazole derivatives have been found to exhibit antiviral properties .
  • Methods of Application: The derivatives were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
  • Results: The synthesized 1,3,4-thiadiazole derivatives were tested against a variety of viruses. Some compounds showed significant antiviral activity .

Fluorescent Sensors

  • Scientific Field: Photovoltaics .
  • Application Summary: Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
  • Methods of Application: The research is still ongoing and the methods of application are not specified .
  • Results: The use of these systems as potential visible-light organophotocatalysts has not received any in-depth study .

Safety And Hazards

1,2,5-Thiadiazole-3,4-diamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

1,3,4-thiadiazoles, including 1,2,5-Thiadiazole-3,4-diamine, have become an important class of heterocycles because of their broad types of biological activity . Future research may focus on exploring their potential in various pharmacological activities, such as neuroprotective, antiviral, and antidiabetic properties . Additionally, new synthetic strategies may be developed to tailor the properties and functions of these compounds .

properties

IUPAC Name

1,2,5-thiadiazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLXKLUYTPGIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448272
Record name 1,2,5-thiadiazole-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Thiadiazole-3,4-diamine

CAS RN

55904-36-4
Record name 1,2,5-thiadiazole-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
OA Rakitin - Synthesis, 2019 - thieme-connect.com
The fast-growing interest in 1,2,5-thiadiazoles and their fused analogues including 2,1,3-benzothiadiazoles in recent years as important compounds in materials science and …
LS Konstantinova, EA Knyazeva, NV Obruchnikova… - Tetrahedron, 2014 - Elsevier
A new general procedure for the selective synthesis of 1,2,5-thiadiazole 2-oxides (including fused derivatives) 8a,b,c,g,h from the reaction of vic-glyoximes with S 2 Cl 2 and pyridine in …
T Vörös, GG Lajgút, G Magyarfalvi… - The Journal of Physical …, 2018 - ACS Publications
The photochemical decomposition of 1,2,4-oxadiazole-3,5-diamine and 1,2,4-thiadiazole-3,5-diamine was investigated in low-temperature Ar and Kr matrixes at different wavelengths. …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
X Gong, Y Xiang, W Ning, L Zhan, S Gong… - Journal of Materials …, 2022 - pubs.rsc.org
The development of solution-processable pure-red thermally activated delayed fluorescence (TADF) emitters remains a challenging task in the field of organic light-emitting diodes (…
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
OA Rakitin - Tetrahedron Letters, 2020 - Elsevier
The existing or potential applications of fused 1,2,5-thia- and -selenadiazoles in material science predetermined the quickly growing interest in these heterocyclic systems. This digest …
EV Verbitskiy, P Le Poul, F Bureš, S Achelle, A Barsella… - Molecules, 2022 - mdpi.com
A series of novel V-shaped quinoxaline, [1,2,5]oxadiazolo[3,4-b]pyrazine and [1,2,5]thiadiazolo[3,4-b]pyrazine push–pull derivatives with 2,4′-biphenylene linker were designed and …
Number of citations: 11 0-www-mdpi-com.brum.beds.ac.uk
M Planells, M Nikolka, M Hurhangee… - Journal of Materials …, 2014 - pubs.rsc.org
We describe the synthesis and characterisation of two new polymers consisting of an electron-rich backbone containing indacenodithiophene (IDT) and dithiophene (DT) with the …
Number of citations: 28 0-pubs-rsc-org.brum.beds.ac.uk
RW Wang, GT Miwa, LS Argenbright, AYH Lu - Biochemical pharmacology, 1988 - Elsevier
Materials and methods Liver microsomes from untreated, phenobarbital(PB) treated (lOOmg/kg/day, ip for 4 days), and 3-methylcholanthrene(3. MC) treated (40mg/kg/day, ip for 4 days) …
Q Ji, K Takahashi, S Noro, Y Ishigaki… - Crystal Growth & …, 2021 - ACS Publications
Hydrogen-bonded organic frameworks (HOFs) composed of high-nitrogen-content π-conjugated molecules are expected to show multifunctionality. In this study, we studied on a HOF …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
Q Ji - 2021 - eprints.lib.hokudai.ac.jp
A porous hydrogen-bonded organic framework (HOF) composed of N-hetero πconjugated molecules (Nπ-HOF) is a promising candidate for multi-functional porous materials. However, …
Number of citations: 5 eprints.lib.hokudai.ac.jp

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